molecular formula C12H17N5O B5680348 1-{2-[(6-cyclopropylpyrimidin-4-yl)amino]ethyl}imidazolidin-2-one

1-{2-[(6-cyclopropylpyrimidin-4-yl)amino]ethyl}imidazolidin-2-one

Katalognummer B5680348
Molekulargewicht: 247.30 g/mol
InChI-Schlüssel: WHXHPWWODDVGPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{2-[(6-cyclopropylpyrimidin-4-yl)amino]ethyl}imidazolidin-2-one is a chemical compound that has been extensively studied in scientific research. It is also known by the name of CPI-1205 and has shown potential in the treatment of cancer and other diseases.

Wissenschaftliche Forschungsanwendungen

CPI-1205 has been extensively studied in scientific research for its potential therapeutic applications. It has shown promising results in the treatment of cancer, particularly in prostate cancer. CPI-1205 has been shown to inhibit the activity of the histone methyltransferase enzyme EZH2, which is overexpressed in many cancers. Inhibition of EZH2 leads to the suppression of cancer cell growth and proliferation.

Wirkmechanismus

The mechanism of action of CPI-1205 involves the inhibition of EZH2, which is responsible for the methylation of histone proteins. Histone methylation plays a crucial role in the regulation of gene expression, and aberrant methylation patterns have been linked to the development of cancer. CPI-1205 binds to the active site of EZH2 and prevents its activity, leading to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
CPI-1205 has been shown to have a selective inhibitory effect on EZH2, with minimal impact on other histone methyltransferases. This selectivity is important in reducing the potential for off-target effects and toxicity. CPI-1205 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be mediated by the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins.

Vorteile Und Einschränkungen Für Laborexperimente

CPI-1205 has several advantages for lab experiments. It is relatively easy to synthesize in high yield and purity, and its mechanism of action has been well characterized. CPI-1205 has also shown promising results in preclinical studies, making it a good candidate for further development. However, CPI-1205 has some limitations for lab experiments. Its selectivity for EZH2 may limit its effectiveness in cancers that do not overexpress this enzyme. Additionally, the optimal dosage and administration of CPI-1205 are still being investigated.

Zukünftige Richtungen

There are several future directions for the study of CPI-1205. One potential application is in combination therapy with other cancer treatments, such as chemotherapy or immunotherapy. CPI-1205 may also have therapeutic potential in other diseases that involve aberrant histone methylation, such as developmental disorders or autoimmune diseases. Further research is needed to optimize the dosage and administration of CPI-1205 and to investigate its potential for clinical use.
Conclusion:
In conclusion, CPI-1205 is a chemical compound that has shown potential in the treatment of cancer and other diseases. Its mechanism of action involves the inhibition of EZH2, a histone methyltransferase enzyme that is overexpressed in many cancers. CPI-1205 has been shown to have selective inhibitory effects and induce apoptosis in cancer cells. While CPI-1205 has limitations for lab experiments, it has several advantages and promising future directions for research.

Synthesemethoden

The synthesis of CPI-1205 involves the reaction of 6-cyclopropylpyrimidin-4-amine with 2-bromoethylamine hydrobromide in the presence of potassium carbonate. The resulting product is then reacted with imidazolidin-2-one to form CPI-1205. This synthesis method has been optimized to produce CPI-1205 in high yield and purity.

Eigenschaften

IUPAC Name

1-[2-[(6-cyclopropylpyrimidin-4-yl)amino]ethyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O/c18-12-14-4-6-17(12)5-3-13-11-7-10(9-1-2-9)15-8-16-11/h7-9H,1-6H2,(H,14,18)(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXHPWWODDVGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)NCCN3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.